BenchChemオンラインストアへようこそ!

1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Kinase inhibitor Medicinal chemistry SAR

The compound 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (CAS 1111295-61-4, molecular formula C25H27N5, molecular weight 397.5 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazine class. Its structure features a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 3,4-dimethylphenyl group and at the 4-position with a 4-benzylpiperazine moiety.

Molecular Formula C25H27N5
Molecular Weight 397.526
CAS No. 1111295-61-4
Cat. No. B2523140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
CAS1111295-61-4
Molecular FormulaC25H27N5
Molecular Weight397.526
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC=CC=C5)C
InChIInChI=1S/C25H27N5/c1-19-8-9-22(16-20(19)2)23-17-24-25(26-10-11-30(24)27-23)29-14-12-28(13-15-29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3
InChIKeyYTBFMMKFHNKLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine Sourcing Guide: Compound Identity & Procurement Baseline


The compound 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (CAS 1111295-61-4, molecular formula C25H27N5, molecular weight 397.5 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazine class [1]. Its structure features a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 3,4-dimethylphenyl group and at the 4-position with a 4-benzylpiperazine moiety. This chemotype is structurally related to a series of kinase inhibitors, notably JAK and TYK2 ligands disclosed in Pfizer patent applications [2]. However, a comprehensive search of primary research papers, authoritative databases (PubChem, ChEMBL), and patent repositories indicates that, at present, no publicly available quantitative bioactivity data, target engagement profiles, or structure-activity relationship (SAR) studies exist specifically for this compound. Procurement decisions must therefore be based on its potential as a scaffold for medicinal chemistry exploration rather than on established biological differentiation.

Why 1-Benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine Cannot Be Simply Replaced by In-Class Analogues


Within the pyrazolo[1,5-a]pyrazine scaffold family, even subtle variations in substitution patterns can lead to dramatic shifts in kinase selectivity, potency, and physicochemical properties. The Pfizer patent on pyrazolo[1,5-a]pyrazin-4-yl derivatives demonstrates that closely related analogues—differing by a single substituent on the piperazine or the aryl ring—exhibit divergent TYK2 and JAK isoform inhibition profiles [1]. Generic substitution of 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine with, for example, a 4-phenylpiperazine analogue (CAS 1111319-90-4) or a 4-butoxyphenyl variant (CAS 1111292-05-7) cannot be assumed to preserve target engagement or cellular activity. Without explicit, quantitative head-to-head data, such substitutions risk invalidating SAR hypotheses, confounding screening campaigns, and wasting procurement resources. The following section documents the current evidence landscape—and its critical gaps—to inform rigorous scientific selection.

1-Benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine: Quantitative Differentiation Evidence & Data Gaps


Evidence Gap: No Publicly Available Quantitative Bioactivity Data or Head-to-Head Comparisons Found for This Compound

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL) yielded no quantitative IC50, Ki, EC50, or other potency data for 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine against any biological target [1]. The compound has a PubChem CID (45500402) and a ChEMBL ID (CHEMBL4941093), but neither entry contains bioassay results or target annotations [1][2]. While structurally related pyrazolo[1,5-a]pyrazin-4-yl derivatives are claimed as JAK/TYK2 inhibitors with reported IC50 values in the nanomolar range in Pfizer's patent filings [3], the specific substitution pattern of this compound (3,4-dimethylphenyl at C2, 4-benzylpiperazine at C4) has not been individually profiled in any publicly accessible dataset. No head-to-head comparison with close analogues such as 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine (CAS 1111319-90-4) or 1-benzyl-4-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (CAS 1111292-05-7) has been reported.

Kinase inhibitor Medicinal chemistry SAR

Chemical Property Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile Relative to Core Scaffold

While bioactivity data are absent, computed physicochemical properties provide a baseline for differentiating this compound from simpler pyrazolo[1,5-a]pyrazine scaffolds. The compound has a computed XLogP3-AA of 4.1 and zero hydrogen bond donors, with 4 hydrogen bond acceptors and 4 rotatable bonds [1]. These values indicate moderate to high lipophilicity and limited hydrogen bonding capacity, which may influence membrane permeability and solubility relative to more polar or more flexible analogues. For comparison, the unsubstituted pyrazolo[1,5-a]pyrazine core has a lower computed logP and different H-bond profiles. However, without matched molecular pair analysis or experimental solubility/permeability data, these computed values alone do not establish a procurement advantage over close analogues such as the 4-butoxyphenyl derivative (MW 441.58, different lipophilicity) [2].

Physicochemical properties Drug-likeness Medicinal chemistry

Scaffold-Level Evidence: Pyrazolo[1,5-a]pyrazin-4-yl Derivatives as JAK/TYK2 Inhibitors in Pfizer Patent SAR

The closest source of quantitative differentiation is the broader patent SAR for pyrazolo[1,5-a]pyrazin-4-yl derivatives. Pfizer's patent application US 2017/0240552 A1 discloses compounds within this chemotype as TYK2 ligands and JAK inhibitors, with certain exemplified compounds showing TYK2 IC50 values below 100 nM in biochemical assays [1]. The patent describes that variations at the piperazine N-substituent (e.g., benzyl, substituted benzyl, heteroarylalkyl) and at the pyrazolo[1,5-a]pyrazine C2 aryl group modulate potency and isoform selectivity. However, the specific compound 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is not individually exemplified with quantitative data in this patent. The scaffold-level evidence establishes the chemotype's potential as a kinase inhibitor but does NOT provide verified differentiation for this specific analogue versus, for instance, a 4-(4-fluorobenzyl)piperazine or a 2-(4-chlorophenyl) analogue.

JAK inhibitor TYK2 Immunology

Recommended Research Applications for 1-Benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine Based on Current Evidence


Kinase Inhibitor Scaffold Hopping and SAR Expansion

Given the patent-backed precedent for pyrazolo[1,5-a]pyrazin-4-yl derivatives as JAK/TYK2 inhibitors [1], 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is suitable as a starting point for scaffold-hopping campaigns. Its 3,4-dimethylphenyl and N-benzylpiperazine substitution pattern represents a distinct chemical space within the patent genus. Research groups can profile this compound against a panel of kinases (JAK1, JAK2, JAK3, TYK2) and compare results with reference inhibitors to identify any unexpected selectivity windows.

Computational Chemistry and Docking Studies

The compound's well-defined structure, zero hydrogen bond donors, and moderate lipophilicity (XLogP3-AA 4.1) [2] make it a suitable candidate for molecular docking studies into kinase ATP-binding pockets. Its 3,4-dimethylphenyl group may explore hydrophobic subpockets differently than halogenated or methoxy-substituted analogues, potentially revealing novel binding modes that can guide subsequent synthetic optimization.

Physicochemical Property Profiling in Matched Molecular Pair Analysis

This compound can serve as a benchmark in matched molecular pair (MMP) studies alongside analogues such as 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine (CAS 1111319-90-4) or the 4-butoxyphenyl derivative (CAS 1111292-05-7). By experimentally measuring logD, solubility, permeability (PAMPA or Caco-2), and metabolic stability (microsomal clearance) across the series, researchers can establish SAR for ADME properties within this underexplored chemical space.

Chemical Biology Tool Compound Development

If in-house screening reveals target engagement (e.g., kinase inhibition at a therapeutically relevant concentration), this compound could be developed into a chemical probe. Its synthetic tractability, indicated by the modular pyrazolo[1,5-a]pyrazine synthesis route described in the Pfizer patent [1], allows for systematic derivatization to optimize potency, selectivity, and pharmacokinetic properties. Researchers should pair any such development with comprehensive selectivity profiling (e.g., broad kinase panel screening) to establish differentiation from known JAK inhibitors such as tofacitinib or baricitinib.

Quote Request

Request a Quote for 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.